1-(5-bromo-2-methoxy-4-methylbenzenesulfonyl)-2-methyl-2,3-dihydro-1H-indole
Description
This compound is a sulfonamide-functionalized dihydroindole derivative characterized by a 5-bromo-2-methoxy-4-methylbenzenesulfonyl group attached to the nitrogen of a 2-methyl-2,3-dihydro-1H-indole scaffold. Though direct synthetic or biological data for this compound are absent in the provided evidence, comparisons with structurally related sulfonamides and indole derivatives (e.g., from , and 10) allow inferences about its properties .
Properties
Molecular Formula |
C17H18BrNO3S |
|---|---|
Molecular Weight |
396.3 g/mol |
IUPAC Name |
1-(5-bromo-2-methoxy-4-methylphenyl)sulfonyl-2-methyl-2,3-dihydroindole |
InChI |
InChI=1S/C17H18BrNO3S/c1-11-8-16(22-3)17(10-14(11)18)23(20,21)19-12(2)9-13-6-4-5-7-15(13)19/h4-8,10,12H,9H2,1-3H3 |
InChI Key |
MZWJWRMESNQRRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC=CC=C2N1S(=O)(=O)C3=C(C=C(C(=C3)Br)C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-bromo-2-methoxy-4-methylbenzenesulfonyl)-2-methyl-2,3-dihydro-1H-indole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Methoxylation: The methoxy group is introduced using methanol (CH3OH) and a base such as sodium methoxide (NaOCH3).
Sulfonylation: The sulfonyl group is introduced using a sulfonyl chloride (RSO2Cl) in the presence of a base like pyridine.
Indole Formation: The indole core is formed through a cyclization reaction involving an appropriate precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(5-bromo-2-methoxy-4-methylbenzenesulfonyl)-2-methyl-2,3-dihydro-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Scientific Research Applications
1-(5-bromo-2-methoxy-4-methylbenzenesulfonyl)-2-methyl-2,3-dihydro-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-bromo-2-methoxy-4-methylbenzenesulfonyl)-2-methyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating the activity of receptors on cell surfaces.
Signal Transduction: Affecting intracellular signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound shares a dihydroindole-sulfonamide core with several analogs but differs in substituent patterns:
- In contrast, the oxadiazole rings in compounds 5k and 5j introduce conjugated π-systems, which may improve binding to biological targets .
Physicochemical Properties
Melting Points and Solubility
- Compounds with bulky substituents (e.g., cyclohexyl oxadiazole in 5k) exhibit higher melting points (120°C for 5k vs. 98°C for 5j), attributed to increased crystallinity . The target compound’s bromine and methoxy groups may similarly elevate its melting point compared to non-halogenated analogs.
- However, bromine’s lipophilic effect may counteract this .
Spectroscopic Data
- IR Spectroscopy : Sulfonamide S=O stretches in 5k and 5j appear at 1344–1167 cm⁻¹, consistent with the target compound’s expected spectrum .
- NMR : The dihydroindole protons in analogs (e.g., 5k) resonate near δ 3.2–4.5 ppm (CH2 groups), while aromatic protons with bromine substituents (e.g., ) show upfield shifts (δ 6.8–7.2 ppm) due to electron-withdrawing effects .
Biological Activity
1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-2-methyl-2,3-dihydro-1H-indole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula: with a molecular weight of 423.3 g/mol. The presence of the bromo, methoxy, and sulfonyl groups contributes to its reactivity and biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonyl group may interact with various enzymes, inhibiting their activity by binding to active sites.
- Receptor Modulation : The compound may act as a ligand for specific receptors, influencing downstream signaling pathways.
- Electrophilic Aromatic Substitution : The bromine substituent can facilitate reactions with nucleophiles, altering biological pathways.
Antiviral Activity
Recent studies have shown that derivatives of similar structures exhibit antiviral properties. For instance, compounds containing acylhydrazone fragments demonstrated significant activity against Tobacco Mosaic Virus (TMV) at concentrations as low as 100 mg/L, suggesting potential antiviral applications for related compounds .
Antibacterial Activity
Research indicates that compounds with similar structural motifs have demonstrated antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) for effective compounds ranged from 6.5 to 9.4 μM, indicating promising antibacterial potential .
Case Studies
- Antiviral Efficacy :
- Antibacterial Screening :
Data Tables
| Biological Activity | Tested Concentration (mg/L) | Effectiveness (%) |
|---|---|---|
| Antiviral (against TMV) | 100 | <40 |
| Antiviral (against TMV) | 500 | >40 |
| Antibacterial (S. aureus) | 6.5 | Comparable to standards |
| Antibacterial (E. coli) | 9.4 | Comparable to standards |
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
